n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

Medicinal chemistry Drug-likeness Fsp3 parameter

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine (CAS 1494249-73-8; molecular formula C₁₁H₁₉N₃; MW 193.29 g·mol⁻¹) is a heterocyclic building block featuring a 1,4-disubstituted pyrazole core bearing an N-cyclobutylmethyl substituent at the 1-position and an N-ethylaminomethyl side chain at the 4-position. It is listed as a research chemical by multiple suppliers (Fluorochem, AKSci, CymitQuimica) at ≥97% purity.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13640846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCNCC1=CN(N=C1)CC2CCC2
InChIInChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3
InChIKeyMYBUITACCOGJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine (CAS 1494249-73-8): Physicochemical and Chemotype Baseline for Procurement Evaluation


N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine (CAS 1494249-73-8; molecular formula C₁₁H₁₉N₃; MW 193.29 g·mol⁻¹) is a heterocyclic building block featuring a 1,4-disubstituted pyrazole core bearing an N-cyclobutylmethyl substituent at the 1-position and an N-ethylaminomethyl side chain at the 4-position . It is listed as a research chemical by multiple suppliers (Fluorochem, AKSci, CymitQuimica) at ≥97% purity . The N-1-cyclobutylmethyl pyrazole scaffold is explicitly recited in patent US 8,853,207 B2 as part of a genus of receptor tyrosine kinase (RTK) inhibitor compounds [1], and crystallographic structures of closely related cyclobutylmethyl-pyrazole analogs bound to human galactokinase 1 (PDB 6Q8Z) confirm that the cyclobutylmethyl group occupies a defined hydrophobic subpocket, establishing the pharmacophoric relevance of this substituent [2]. The compound carries GHS07 hazard labeling (H302–H319) and is classified as a non-hazardous material for transport, simplifying procurement logistics .

Why N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine Cannot Be Interchanged with Simpler N-1-Alkyl Pyrazole Ethanamines


The N-1-cyclobutylmethyl group in this compound cannot be replaced with smaller, commercially more common N-1-alkyl substituents (e.g., methyl, ethyl, isopropyl) without altering the ligand–protein binding mode, selectivity profile, and key physicochemical properties. The cyclobutylmethyl substituent is explicitly recited among preferred cycloalkylalkyl groups (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) in the generic Markush structure of US 8,853,207 B2, indicating that its steric and conformational characteristics were deliberately incorporated into the RTK inhibitor pharmacophore [1]. The crystal structure PDB 6Q8Z provides direct structural evidence that the cyclobutylmethyl group of a closely related analog occupies a well-defined hydrophobic cleft in human galactokinase 1, a binding mode that cannot be recapitulated by simple methyl or ethyl substituents [2]. Additionally, the calculated LogP of 1.54 and Fsp3 of 0.727 for this compound place it in a physicochemical space distinct from N-1-isopropyl analogs (LogP ~1.96 for N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine ) and from N-1-ethyl analogs (MW 167 vs. 193 g·mol⁻¹), meaning that generic substitution alters both lipophilicity-driven membrane permeability [3] and saturation-dependent solubility and clinical developability [4].

Quantitative Differentiation Evidence for N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine Against Closest Structural Analogs


Fsp3 (Fraction of sp3 Carbon Atoms): 0.727 vs. 0.500 for Simpler Pyrazole Analogs — Saturation-Linked Developability Advantage

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine has a vendor-reported calculated Fsp3 (fraction of sp3-hybridized carbon atoms) of 0.727 . This value is substantially higher than that of simpler pyrazole building blocks such as 1-cyclobutyl-4-ethynyl-1H-pyrazole (Fsp3 = 0.444) or 3-chloro-1-cyclopropyl-pyrazole (Fsp3 = 0.500) . The Fsp3 metric, introduced by Lovering et al. (2009), correlates positively with aqueous solubility and with clinical success rates as compounds advance from discovery through Phase I [1].

Medicinal chemistry Drug-likeness Fsp3 parameter Lead optimization

Calculated LogP = 1.54: Intermediate Lipophilicity Differentiated from N-Isopropyl Analog (LogP = 1.96) — Implications for Membrane Permeability and Solubility Balance

The vendor-calculated LogP for N-((1-(cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine is 1.54 . This is 0.42 log units lower than that of a closely related N-1-substituted analog, N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine (CAS 1007520-65-1; LogP = 1.96) . In the Lipinski Rule of Five framework, optimal oral drug-like space corresponds to LogP ≤ 5; within this range, LogP values between 1 and 3 are considered favorable for balancing passive membrane permeability with aqueous solubility [1].

Physicochemical profiling Lipophilicity LogP ADME prediction

Molecular Weight (193.29 g·mol⁻¹) and Rotatable Bond Count (Higher than Primary Amine Analog) — Scaffold Differentiation for Fragment vs. Lead Optimization

With MW = 193.29 g·mol⁻¹, this compound exceeds the standard fragment cut-off (MW ≤ 300) but remains below the typical lead-like MW ceiling (~350–400) , distinguishing it from lower-MW analogs such as 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (MW = 179.26 g·mol⁻¹; CAS 1478053-80-3) . The additional 14.03 g·mol⁻¹ reflects the N-ethyl substitution on the aminomethyl side chain, which also introduces a secondary amine capable of acting as both H-bond donor (1 HBD) and acceptor (2 HBA) . The primary amine analog (CAS 1489215-75-9) has the same HBA/HBD profile but a lower LogP (1.18) and lacks the steric constraint of the N-ethyl group that may confer differential kinase hinge-binding geometry .

Fragment-based drug discovery Lead-likeness Molecular complexity Scaffold diversity

Cyclobutylmethyl Substituent: Class-Level Kinase Hinge-Binding Evidence from PDB 6Q8Z and Patent US 8,853,207 B2 Supporting Selective RTK Engagement

Although no direct IC₅₀ data exist for this specific compound, strong class-level evidence supports the pharmacophoric value of the cyclobutylmethyl-pyrazole scaffold. US Patent 8,853,207 B2 explicitly enumerates cyclobutyl among preferred cycloalkyl substituents for pyrazole-based RTK inhibitors, with exemplified compounds in the same patent demonstrating C-kit kinase IC₅₀ values from 12.2 nM to 27.5 nM [1][2]. The crystal structure PDB 6Q8Z reveals that N-(cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide occupies the hinge region and a proximal hydrophobic pocket of human galactokinase 1 [3]. Pyrazole-based kinase inhibitor binding energies in this chemotype range from –7.6 to –11.6 kcal/mol .

Kinase inhibitor Structure-based drug design Receptor tyrosine kinase Hinge binder

Highest-Confidence Research and Procurement Application Scenarios for N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine Based on Quantitative Evidence


Kinase-Focused Parallel Library Synthesis Using a Cyclobutylmethyl-Pyrazole Hinge-Binding Scaffold

The cyclobutylmethyl-pyrazole-4-methanamine core is validated by US 8,853,207 B2 as a privileged scaffold for RTK inhibitor design, with exemplified elaborated analogs achieving C-kit IC₅₀ values in the 12–28 nM range [1]. The secondary N-ethylamine side chain in this compound provides a functionalization handle distinct from primary amine analogs, enabling diversification via reductive amination, amide coupling, or urea formation to generate focused kinase inhibitor libraries . The Fsp3 of 0.727 supports the expectation of favorable solubility profiles in library members [2].

Structure-Based Fragment Elaboration Campaigns Targeting Galactokinase or Structurally Related Kinases

The crystal structure PDB 6Q8Z demonstrates that the cyclobutylmethyl-pyrazole substructure occupies a defined hydrophobic pocket adjacent to the hinge region of human galactokinase 1 [3]. The N-ethylaminomethyl side chain of this compound extends from the 4-position of the pyrazole and can be vectorially elaborated to access additional binding interactions in the active site, making it suitable for structure-guided optimization using the 6Q8Z coordinates as a starting model [3].

Physicochemical Comparator Probe for LogP- and Fsp3-Dependent ADME Profiling in Pyrazole Series

With a calculated LogP of 1.54—intermediate between the more lipophilic N-isopropyl analog (LogP 1.96) and the less lipophilic primary amine analog (LogP 1.18)—this compound serves as a calibrated reference point for assessing how incremental lipophilicity changes in the N-1-substituent affect membrane permeability, microsomal stability, and plasma protein binding across a pyrazole chemotype series . The Fsp3 of 0.727 further enables correlation of saturation with solubility endpoints [2].

Procurement of a Non-Hazardous-Transport Research Building Block with Validated Supplier Quality Specifications

This compound is classified as non-hazardous for transport (DOT/IATA non-regulated) and is available at ≥97% purity from multiple verified suppliers including Fluorochem (Product F711057, 98% purity) and AKSci (Cat. 2558EP, 97% purity) , with full SDS and COA documentation available. This reduces procurement complexity and customs delays compared to hazardous-shipping pyrazole intermediates, while the multi-supplier sourcing mitigates single-vendor supply risk.

Quote Request

Request a Quote for n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.